2-[(4-Fluorophenyl)methoxy]pyrimidine
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Description
“2-[(4-Fluorophenyl)methoxy]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
1. Antiviral Activity
- 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 showed notable inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
2. Synthesis and Medicinal Applications
- Novel pyrimidine derivatives were synthesized for potential use as anti-inflammatory and analgesic agents, with varying levels of efficacy depending on the substituent nature (Muralidharan et al., 2019).
- Pyrimidine derivatives have been synthesized as potential fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
3. Fluorometric Analysis
- The fluorometric determination of pyrimidine derivatives in biological materials such as serum, urine, and feces for studies of drug absorption, metabolism, and excretion (Kaiser & Forist, 1975).
4. Fluorinated Compounds Synthesis
- The use of 2-fluoroacrylic building blocks for the synthesis of various fluorinated heterocyclic compounds, including pyrimidines, highlighting the versatility of this approach (Shi et al., 1996).
5. Synthesis and Fluorescent Properties
- Investigation into the synthesis of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines and their fluorescence emission, exploring their potential as organic fluorophores (Velázquez-Olvera et al., 2012).
6. Larvicidal Activity
- Pyrimidine derivatives linked with morpholinophenyl showed significant larvicidal activity, demonstrating their potential in pest control applications (Gorle et al., 2016).
7. Solid-State Fluorescence
- The enhancement of solid-state fluorescence and aggregation-induced emission in pyrimidine boron complexes, which could have applications in materials science and sensor technology (Kubota et al., 2015).
properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDSBYSUCYXXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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